5-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
5-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features both a pyrazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
5-(1H-pyrazol-1-yl)pyrimidine is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects . For instance, some pyrazole derivatives have been found to inhibit protein kinases , which play crucial roles in signal transduction pathways within cells.
Biochemical Pathways
Pyrazole derivatives have been found to affect various biochemical pathways due to their broad range of pharmacological properties . For instance, some pyrazole derivatives have been found to inhibit enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects .
Result of Action
Pyrazole derivatives are known to exert a wide range of biological effects, including antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
They have a wide range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Cellular Effects
The cellular effects of 5-(1H-pyrazol-1-yl)pyrimidine are not well documented. Pyrazole derivatives have been found to exhibit various effects on cells. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Molecular Mechanism
Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some hydrazine-coupled pyrazoles were found to be safe and well tolerated by mice when treated with certain dosages .
Metabolic Pathways
Pyrazoles are known to be involved in various metabolic pathways .
Transport and Distribution
The associations between pyrazole molecules depend strongly on the type of solvent, since more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of a pyrazole derivative with a pyrimidine precursor. . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyrimidine rings.
Substitution: Both the pyrazole and pyrimidine rings can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, carbonyl compounds, and various catalysts. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .
Scientific Research Applications
5-(1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
5-(1H-pyrazol-1-yl)pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but may have different substituents that confer unique properties.
Pyrazolo[5,1-c]-1,2,4-triazines: These compounds have a different arrangement of nitrogen atoms in the ring system, leading to distinct chemical and biological properties.
Pyrazolo[1,5-a]-1,3,5-triazines: Another class of compounds with a similar core structure but different functional groups .
The uniqueness of this compound lies in its specific arrangement of the pyrazole and pyrimidine rings, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-10-11(3-1)7-4-8-6-9-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBQUPDAGIPUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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